(r)-4-(4-Chlorophenyl)oxazolidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
(4R)-4-(4-chlorophenyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c10-7-3-1-6(2-4-7)8-5-13-9(12)11-8/h1-4,8H,5H2,(H,11,12)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJKHOWGJBUWOY-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(=O)O1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for R 4 4 Chlorophenyl Oxazolidin 2 One and Its Precursors
Enantioselective Synthesis of the Oxazolidin-2-one Core Structure
The creation of the chiral oxazolidin-2-one ring, with the desired (R) configuration at the 4th position, is the critical first stage. Various strategies have been developed to achieve this with high enantiopurity.
Stereocontrolled Cyclization Approaches
Stereocontrolled cyclization methods establish the chiral center during the ring-forming step. One effective strategy involves the intramolecular cyclization of N-alkoxycarbonyl amino epoxides. For instance, threo-N-alkoxycarbonylamino epoxides can be converted into trans-4,5-disubstituted-oxazolidin-2-ones with complete regio- and stereoselection. rsc.orgresearchgate.net This occurs through a nucleophilic intramolecular attack of the carbamate (B1207046) on the protonated epoxide ring. rsc.orgresearchgate.net
Another powerful method combines an asymmetric aldol (B89426) reaction with a Curtius rearrangement. This tandem process allows for the direct and diastereoselective construction of optically active 4,5-disubstituted oxazolidin-2-ones. nih.gov The process begins with a chiral auxiliary-mediated aldol reaction to create a β-hydroxy carbonyl substrate. This intermediate then undergoes a modified Curtius rearrangement, followed by in situ intramolecular ring closure to form the oxazolidinone ring with high stereocontrol. nih.gov
Chiral Pool Synthesis Utilizing Defined Stereocenters
Chiral pool synthesis leverages readily available, enantiomerically pure starting materials to construct the target molecule. The most common precursors for (R)-4-(4-chlorophenyl)oxazolidin-2-one are (R)-α-amino acids or their corresponding amino alcohols. The synthesis of various chiral oxazolidinones often starts from these commercially available and diverse chiral amino alcohols. nih.govnih.gov
A general and efficient one-pot process involves the reduction of the corresponding amino acid, such as (R)-4-chlorophenylglycine, using a reducing agent like sodium borohydride (B1222165) to yield the intermediate amino alcohol. acs.org This amino alcohol is then cyclized using a phosgene (B1210022) equivalent, such as triphosgene (B27547) or carbonyldiimidazole, to furnish the desired oxazolidin-2-one. nih.govacs.org This route is highly reliable as the stereocenter from the initial amino alcohol is directly incorporated into the final product without racemization. chempedia.info
| Precursor | Reagents for Cyclization | Product Configuration | Reference |
| (R)-2-Amino-1-(4-chlorophenyl)ethanol | Carbonyldiimidazole (CDI), Triethylamine | (R) | nih.gov |
| (R)-2-Amino-1-(4-chlorophenyl)ethanol | Diethylcarbonate, Sodium ethoxide | (R) | nih.gov |
| (R)-4-Chlorophenylglycine | 1. NaBH4; 2. Triphosgene | (R) | acs.org |
Development of Catalytic Asymmetric Synthesis Routes
While chiral pool synthesis is robust, the development of catalytic asymmetric methods is a key area of research for improving efficiency and versatility. These methods create the chiral center using a substoichiometric amount of a chiral catalyst. For oxazolidinones, this can involve the catalytic asymmetric synthesis of β-amino acids, which are precursors to the final ring structure. researchgate.net
Another innovative approach is the chiral Lewis acid-catalyzed Norrish Type II cyclization. chinesechemsoc.org This photochemical process can generate oxazolidinone skeletons from precursors like aryl α-oxoamides with enantiocontrol being induced by the chiral catalyst during the cyclization and protonation steps. chinesechemsoc.org Furthermore, metal-free catalytic enantioselective intermolecular oxyamination of alkenes has been developed, providing a route to chiral amino alcohols that can be subsequently cyclized to form oxazolidinones. organic-chemistry.org
Regioselective Functionalization and Derivatization
Once the this compound core is synthesized, it is functionalized for its primary role as a chiral auxiliary. This typically involves acylation at the nitrogen atom, followed by stereoselective reactions at the α-carbon of the acyl group.
N-Acylation Protocols for Chiral Auxiliary Applications
The nitrogen atom of the oxazolidinone is readily acylated to form an N-acyl imide. This step attaches the substrate that will be modified in a subsequent asymmetric reaction. A standard procedure involves deprotonating the oxazolidinone with a strong base like n-butyllithium at low temperatures (e.g., -78 °C), followed by quenching the resulting anion with a desired acyl chloride. wikipedia.org
A milder, alternative method uses an acyl transfer catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction between the oxazolidinone and a carboxylic anhydride. williams.edued.gov This approach avoids the need for strong, pyrophoric bases and extremely low temperatures. williams.edu The resulting N-acyloxazolidinone is the key intermediate for subsequent stereocontrolled transformations. chempedia.info
| Acylating Agent | Base / Catalyst | Conditions | Reference |
| Propionyl chloride | n-Butyllithium | THF, -78 °C | wikipedia.org |
| Propionic anhydride | 4-Dimethylaminopyridine (DMAP) | Toluene | williams.edued.gov |
C-Substitution Strategies and Their Stereochemical Implications
The N-acylated this compound serves as a powerful tool for directing stereochemistry in various C-C bond-forming reactions. The bulky 4-(4-chlorophenyl) substituent effectively blocks one face of the enolate formed from the acyl group, forcing incoming electrophiles to approach from the less sterically hindered face. williams.edu
A common application is in diastereoselective alkylation. The N-acyl oxazolidinone is deprotonated with a base like sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) to form a rigid, chelated (Z)-enolate. williams.edu The subsequent addition of an alkyl halide occurs preferentially from the face opposite the 4-chlorophenyl group, leading to a high degree of diastereoselectivity in the product. williams.edued.gov This strategy is widely used in the synthesis of enantiomerically pure carboxylic acids and their derivatives. sigmaaldrich.com Following the alkylation, the chiral auxiliary can be hydrolytically cleaved and recovered for reuse. williams.edu
Similarly, these chiral N-acyl imides are extensively used in diastereoselective aldol reactions, Michael additions, and other transformations where the predictable stereocontrol afforded by the oxazolidinone auxiliary is crucial. sigmaaldrich.comnih.gov The stereochemical outcome is consistently high due to the well-defined transition state geometry enforced by the auxiliary. williams.edu
Heterocyclic Ring Modifications and Substituent Introduction
The synthesis of this compound and its precursors often involves strategic modifications of existing heterocyclic rings or the introduction of substituents onto acyclic precursors that subsequently cyclize. These methodologies are crucial for establishing the desired stereochemistry and incorporating the specific 4-chlorophenyl group at the C4 position of the oxazolidinone core. Key approaches include the transformation of chiral aziridines, the ring-opening of epoxides, and tandem reactions involving acyclic intermediates.
Synthesis from Chiral Aziridines
One prominent strategy for constructing chiral oxazolidin-2-ones involves the intramolecular cyclization of functionalized aziridines. bioorg.orgacs.org This method leverages the high reactivity of the strained aziridine (B145994) ring. The process typically begins with a chiral aziridine-2-methanol derivative, which can be prepared through various enantioselective routes.
The core transformation involves treating the aziridine-2-methanol with a carbonylating agent, such as phosgene. acs.org The reaction proceeds via a regioselective opening of the aziridine ring, followed by an intramolecular cyclization that forms the five-membered oxazolidinone ring with retention of configuration. researchgate.net This approach allows for the synthesis of various 4-substituted and 4,5-disubstituted oxazolidin-2-ones by starting with appropriately substituted aziridines. acs.org For instance, various aziridine-2(S)-methanols have been successfully converted into 4(R)-(chloromethyl)-5-substituted-2-oxazolidinones in good yields. acs.org Heteroatom nucleophiles can also be introduced at the C-3 position of an aziridine-2(R)-methanol, leading to oxazolidinones with heteroatom-substituted alkyl groups at the C-4 position after cyclization. bioorg.org
Table 1: Synthesis of Functionalized Oxazolidinones from Aziridine Precursors
| Starting Material (Aziridine-2-methanol) | Reagent | Product | Yield (%) |
|---|---|---|---|
| (S)-2a | Phosgene | (4R)-N-(α-methylbenzyl)-4-(chloromethyl)oxazolidinone | - |
| (S)-2c | Phosgene | (4R)-N-(α-methylbenzyl)-4-(chloromethyl)-5,5-diphenyloxazolidinone | 83% acs.org |
| (R)-2a | HOAc, then Phosgene | (R)-4-acetyloxymethyloxazolidinone | - |
| (R)-2a | HSPh, then Phosgene | (S)-4-phenylthiomethyloxazolidinone | - |
Data sourced from multiple studies illustrating the versatility of the aziridine-to-oxazolidinone conversion. bioorg.orgacs.org
Synthesis via Asymmetric Aldol Reaction and Curtius Rearrangement
An alternative and efficient pathway to 4,5-disubstituted oxazolidin-2-ones utilizes a combination of an asymmetric aldol reaction and a modified Curtius rearrangement. nih.gov This method builds the required stereocenters on an acyclic precursor before the ring-forming step. The process begins with a chiral auxiliary-mediated asymmetric aldol reaction to create a β-hydroxy carbonyl compound with controlled stereochemistry. nih.gov
This intermediate is then subjected to a Curtius rearrangement, typically using an azide (B81097) transfer reagent like trimethylsilyl (B98337) azide (Me₃SiN₃). nih.gov The rearrangement converts the carbonyl group into an acyl azide, which then rearranges to an isocyanate. An in situ intramolecular ring closure of the isocyanate with the adjacent hydroxyl group directly affords the desired oxazolidin-2-one. nih.gov This strategy has been successfully applied to synthesize a range of oxazolidinones with various aryl substituents at the C5 position, including the p-chlorophenyl group, demonstrating its utility for creating compounds structurally related to this compound. nih.gov
Table 2: Synthesis of 4,5-Disubstituted Oxazolidin-2-ones via Aldol/Curtius Reaction
| Aryl Substituent (R) | Product | Yield (%) |
|---|---|---|
| p-chlorophenyl | (4S,5R)-5-(4-chlorophenyl)-4-methyloxazolidin-2-one (8a) | 97% |
| p-fluorophenyl | (4S,5R)-5-(4-fluorophenyl)-4-methyloxazolidin-2-one (8b) | 95% |
| Thiophene | (4S,5R)-4-methyl-5-(thiophen-2-yl)oxazolidin-2-one (8c) | 90% |
Data adapted from a study on the synthesis of 4,5-disubstituted oxazolidin-2-ones. nih.gov
Synthesis from Epoxides
The cycloaddition of epoxides with isocyanates or carbamates is a well-established method for synthesizing the oxazolidinone ring. ionike.comnih.gov To produce this compound, this pathway would start with a chiral epoxide, such as (R)-2-(4-chlorophenyl)oxirane. The reaction involves the nucleophilic ring-opening of the epoxide by the nitrogen atom of the isocyanate or carbamate, followed by an intramolecular cyclization to form the oxazolidinone ring. ionike.com The stereochemistry of the epoxide precursor directly translates to the stereocenter at the C4 position of the final product.
The reaction of epoxides with chlorosulfonyl isocyanate (CSI) has been shown to produce oxazolidinones in a one-pot synthesis under mild conditions. beilstein-journals.org For instance, the reaction of styrene (B11656) oxide with CSI yields 4-phenyloxazolidin-2-one, demonstrating the regioselective nature of the reaction where the nitrogen attacks the less hindered carbon of the epoxide. beilstein-journals.org This regioselectivity is key to ensuring the correct substitution pattern on the resulting heterocyclic ring.
Computational and Theoretical Investigations of R 4 4 Chlorophenyl Oxazolidin 2 One Derivatives
Quantum Chemical Calculations for Conformational Analysis
The conformational landscape of chiral oxazolidinones, particularly their N-enoyl derivatives, is a critical factor in understanding and predicting the stereochemical outcome of many important organic reactions. Quantum chemical calculations, especially Density Functional Theory (DFT), have emerged as powerful tools for elucidating the subtle energetic differences between various conformations, providing insights that are often difficult to obtain through experimental methods alone.
Density Functional Theory (DFT) Studies of N-Enoyl Systems
DFT studies have been systematically applied to investigate the conformational preferences of N-enoyl systems derived from chiral auxiliaries, including those based on the oxazolidin-2-one scaffold. These studies typically involve geometry optimizations of various possible conformers to locate the minimum energy structures on the potential energy surface. Subsequent vibrational frequency calculations are then performed to confirm that these structures are true minima and to compute their Gibbs free energies, which include thermal and entropic contributions.
A key area of investigation for these N-enoyl systems is the rotational isomerism around the N-C(O) and C(O)-C bonds, which gives rise to different conformers. The most significant of these are the s-cis and s-trans conformers, referring to the arrangement about the C(O)-C single bond, and the syn and anti conformations, describing the orientation of the enoyl group's double bond relative to the carbonyl oxygen of the oxazolidinone.
Research employing DFT calculations, such as those using the B3LYP exchange-correlation functional with standard basis sets like 6-31G**, has provided significant insights into the relative stabilities of these conformers. These computational models often include the effects of solvent to better mimic experimental conditions.
Analysis of Anti-s-cis and Syn-s-cis Conformational Preferences
A pivotal finding from combined NMR spectroscopic analysis and DFT calculations is the notable preference for the anti-s-cis conformation in N-enoyl systems of common chiral auxiliaries, including oxazolidin-2-ones. researchgate.net This is contrary to the often-depicted syn-s-cis conformer in many mechanistic models used to explain stereoselectivity.
The anti-s-cis conformer is characterized by the enoyl group's double bond being oriented away from the oxazolidinone ring's carbonyl group. In contrast, the syn-s-cis conformer has these groups oriented on the same side, which is often assumed to be the reactive conformation in Lewis acid-mediated reactions.
Computational studies have quantified the energy difference between these conformers. Gibbs free energy calculations have shown that the anti-s-cis structures are considerably more stable than their syn-s-cis counterparts. researchgate.net The energy difference is substantial, with the anti-s-cis conformer being, on average, approximately 6 kcal/mol lower in energy. researchgate.net This significant energy gap suggests that in the ground state, the population of the syn-s-cis conformer is negligible.
| Conformer | Relative Stability (kcal/mol) |
| anti-s-cis | ~ -6.0 |
| syn-s-cis | 0.0 |
This table illustrates the significant energetic preference for the anti-s-cis conformer in N-enoyl oxazolidinone systems as determined by DFT calculations.
Influence of Aromatic and Chloro-Substituents on Conformation
The presence of an aromatic ring at the 4-position of the oxazolidinone ring, as in (R)-4-(4-chlorophenyl)oxazolidin-2-one, plays a crucial role in dictating the conformational preferences and, consequently, the stereochemical control exerted by the auxiliary. The bulky phenyl group sterically directs the approach of incoming reagents.
The chloro-substituent on the phenyl ring can exert both electronic and steric effects. Electronically, the chlorine atom is electron-withdrawing through induction but electron-donating through resonance. These electronic properties can influence the Lewis acidity of a coordinating metal in a catalyzed reaction, thereby affecting the geometry of the transition state.
DFT studies on related systems, such as N-enoyl derivatives of 4-(p-chlorophenyl)oxazolidine-2-thione, which is structurally similar to the target compound, support the general finding of the anti-s-cis conformer being the most stable. researchgate.net The orientation of the p-chlorophenyl substituent itself is also a subject of computational analysis, with the lowest energy conformation typically placing this bulky group in a pseudo-equatorial position to minimize steric interactions with the rest of the molecule.
Elucidation of Reaction Mechanisms and Transition States
Computational chemistry provides a powerful lens through which to view the intricate details of reaction mechanisms, allowing for the characterization of transient species like transition states that are fleeting and difficult to observe experimentally. For reactions employing chiral auxiliaries like this compound, computational modeling is instrumental in understanding the origins of stereoselectivity.
Computational Modeling of Stereoselective Reaction Pathways
The high diastereoselectivity observed in reactions such as aldol (B89426) additions, alkylations, and Diels-Alder reactions utilizing Evans-type oxazolidinone auxiliaries has been extensively rationalized through computational modeling. These models often focus on the structure of the transition state, where the new stereocenters are formed.
For instance, in Lewis acid-catalyzed Diels-Alder reactions, it is proposed that the dienophile, an N-enoyl oxazolidinone, coordinates to the Lewis acid in a bidentate fashion, involving both the carbonyl of the acyl group and the carbonyl of the oxazolidinone ring. This coordination locks the N-acyl group into a syn-s-cis conformation, which, although less stable in the ground state, is the reactive conformation. The stereochemical outcome is then determined by the facial bias imposed by the substituent at the 4-position of the oxazolidinone, which blocks one face of the dienophile from the approaching diene.
Similarly, for aldol reactions, the Zimmerman-Traxler model, which proposes a chair-like six-membered ring transition state, is often invoked. Computational studies using DFT can be employed to calculate the energies of the various possible diastereomeric transition states, providing a quantitative basis for the observed product distribution.
Energetic Profiles of Key Transformations
A key output of computational studies on reaction mechanisms is the energetic profile, or reaction coordinate diagram. This diagram maps the change in free energy as the reactants are converted into products, passing through transition states and any intermediates. The height of the energy barrier at the transition state (the activation energy) determines the rate of the reaction, while the relative energies of the transition states leading to different stereoisomers determine the stereoselectivity.
For a hypothetical stereoselective reaction involving an N-enoyl derivative of this compound, the energetic profile would be calculated for the approach of a reactant to both the Re and Si faces of the enoyl group. The difference in the activation energies for these two pathways (ΔΔG‡) is directly related to the diastereomeric excess (de) of the product. A larger ΔΔG‡ corresponds to higher stereoselectivity.
Computational studies have shown that for many reactions utilizing Evans auxiliaries, the energy difference between the favored and disfavored transition states is significant, often several kcal/mol, which is consistent with the high levels of diastereoselectivity observed experimentally. These energy differences arise from subtle steric and electronic interactions within the transition state assembly, which are precisely what computational models are adept at quantifying.
| Parameter | Description |
| ΔG‡ (favored) | Activation free energy for the pathway leading to the major diastereomer. |
| ΔG‡ (disfavored) | Activation free energy for the pathway leading to the minor diastereomer. |
| ΔΔG‡ | The difference between ΔG‡ (disfavored) and ΔG‡ (favored), which determines the stereoselectivity. |
This table outlines the key energetic parameters that are calculated to rationalize and predict the stereochemical outcome of a reaction.
Prediction of Regio- and Stereoselectivity
Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of stereoselective reactions. rsc.org For derivatives of this compound, which are frequently employed as chiral auxiliaries, theoretical models, particularly Density Functional Theory (DFT), are crucial in elucidating the factors that govern regio- and stereoselectivity. These computational approaches allow for the detailed examination of reaction mechanisms, transition states, and intermediate structures, providing insights that are often difficult to obtain through experimental means alone. rsc.org
A primary application of these chiral auxiliaries is in asymmetric aldol reactions. Theoretical studies on similar Evans-type oxazolidinones have demonstrated that the high diastereoselectivity observed can be rationalized by analyzing the energies of various possible transition states. researchgate.net For instance, in the titanium tetrachloride (TiCl₄)-promoted aldol reaction, DFT calculations have shown that the stereochemical outcome is determined by the preferential formation of a specific chair-like transition state. researchgate.net In this model, the substituent at the C4 position of the oxazolidinone ring, in this case, the 4-chlorophenyl group, effectively shields one face of the enolate. This steric hindrance directs the electrophile (an aldehyde) to the opposite, less hindered face, leading to the formation of one diastereomer in preference to others. The calculations typically reveal that the transition state leading to the major diastereomer is several kcal/mol lower in energy than the transition states leading to minor diastereomers. researchgate.net
The tandem aza-Cope–Mannich reaction, a powerful method for synthesizing substituted pyrrolidines, also benefits from computational exploration to maximize stereoselectivity when using oxazolidine precursors. acs.org Computational mapping of the potential energy surface for the key steps, including the rate-determining aza-Cope rearrangement, can reveal the activation barriers for the formation of different stereoisomers. These calculations can assess how substituents on the oxazolidinone, such as the 4-chlorophenyl group, influence the stability of various conformers and transition states, thereby dictating the final product's stereochemistry. acs.org
Furthermore, in the synthesis of 4,5-disubstituted oxazolidin-2-ones via a combined asymmetric aldol and Curtius rearrangement protocol, computational models can predict the stereochemical outcome. nih.gov Studies on substrates bearing a p-chlorophenyl group have shown that the methodology provides the desired products with high diastereoselectivity. nih.gov Theoretical calculations can model the intramolecular cyclization step, confirming that the transition state leading to the observed major diastereomer is energetically favored.
The predictive power of these computational methods is summarized in the following table, which illustrates typical energy differences calculated for competing transition states in reactions involving chiral oxazolidinone auxiliaries.
| Reaction Type | Auxiliary Substituent | Computational Method | Calculated ΔΔG‡ (kcal/mol) (Major - Minor TS) | Predicted Major Product |
| TiCl₄-mediated Aldol Reaction | Isopropyl | DFT | 2.5 - 4.0 | syn-aldol adduct |
| Aza-Cope–Mannich Reaction | Phenyl | DFT | 1.5 - 3.0 | Desired pyrrolidine isomer |
| Aldol/Curtius Rearrangement | p-Chlorophenyl | DFT | > 2.0 | trans-4,5-disubstituted oxazolidin-2-one |
Note: The data in this table is representative of findings for Evans-type auxiliaries and related systems and is intended to illustrate the utility of computational predictions.
Spectroscopic Corroboration of Theoretical Models
Nuclear Magnetic Resonance (NMR) Studies for Conformational Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique used to determine the three-dimensional structure and conformational preferences of molecules in solution. For this compound and its derivatives, NMR studies, particularly 2D techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), are essential for validating the conformations predicted by theoretical calculations. mdpi.commdpi.com
The conformation of the five-membered oxazolidinone ring and the relative orientation of the 4-chlorophenyl substituent can be elucidated by analyzing proton-proton (¹H-¹H) coupling constants and through--space NOE correlations. The coupling constants between the protons on the oxazolidinone ring (at C4 and C5) can provide information about the dihedral angles and thus the ring puckering.
In a typical conformational analysis, the lowest energy conformers of the molecule are first predicted using computational methods like DFT. mdpi.com Then, the theoretical NMR parameters for these conformers are calculated and compared with the experimental data. A strong correlation between the calculated and experimental data provides confidence in the proposed conformational model.
NOESY experiments are particularly informative as they detect spatial proximities between protons that are close in space, regardless of whether they are connected by chemical bonds. For this compound, a key NOE correlation would be expected between the proton at C4 and the ortho-protons of the chlorophenyl ring. The intensity of these NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing a sensitive measure of their spatial arrangement. This experimental data can be directly compared with interatomic distances in the computationally optimized molecular structures. mdpi.com
The following table presents hypothetical but representative ¹H NMR data and expected key NOESY correlations for this compound, which would be used for its conformational assignment.
| Proton | Chemical Shift (δ, ppm) (Predicted) | Key NOESY Correlations | Inferred Conformational Information |
| H4 (on C4) | 4.8 - 5.2 | H5a, H5b, Ortho-protons of Ph-Cl | Confirms the relative orientation of the chlorophenyl group with respect to the oxazolidinone ring. |
| H5a (on C5) | 4.1 - 4.5 | H4, H5b | Provides information on the ring puckering and local geometry. |
| H5b (on C5) | 3.8 - 4.2 | H4, H5a | Distinguishes between the two diastereotopic protons at C5. |
| Ortho-protons (Ph-Cl) | 7.3 - 7.5 | H4 | Establishes the proximity of the aromatic ring to the stereocenter. |
Vibrational and Electronic Circular Dichroism (VCD/ECD) for Chiral Assignment
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that provide definitive information about the absolute configuration of chiral molecules. These methods are particularly valuable when X-ray crystallography is not feasible.
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule during vibrational transitions. The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration. The standard approach for chiral assignment using VCD involves comparing the experimental spectrum with a theoretical VCD spectrum calculated for a specific enantiomer (e.g., the R-enantiomer). The theoretical spectrum is typically computed using DFT. A good agreement in the sign and relative intensity of the VCD bands between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration.
For this compound, the VCD spectrum would be expected to show characteristic bands in the mid-IR region (e.g., 1000-1800 cm⁻¹), particularly those associated with the vibrations of the chiral center and the carbonyl group of the oxazolidinone ring. The coupling between the C=O stretching mode and other vibrations in the chiral environment gives rise to distinct VCD signals.
ECD, which measures the differential absorption of circularly polarized UV-Vis light, provides complementary information related to electronic transitions. The chromophores in this compound, namely the chlorophenyl group and the carbonyl group, would give rise to characteristic Cotton effects in the ECD spectrum. Similar to VCD, the experimental ECD spectrum is compared with the spectrum calculated for a known configuration to determine the absolute stereochemistry of the molecule.
The table below outlines the expected chiroptical data for this compound, illustrating how experimental and theoretical data are correlated for chiral assignment.
| Spectroscopic Technique | Key Spectral Region | Expected Experimental Signal | Theoretical Correlation |
| VCD | 1600-1800 cm⁻¹ (C=O stretch) | Bisignate or monosignate couplet | Comparison with DFT-calculated spectrum for the (R)-enantiomer. Agreement in sign pattern confirms the 'R' configuration. |
| VCD | 1000-1400 cm⁻¹ (Fingerprint region) | Complex pattern of positive and negative bands | Overall spectral matching with the calculated spectrum provides high confidence in the assignment. |
| ECD | 200-280 nm (π→π* and n→π* transitions) | Positive or negative Cotton effects | Comparison with Time-Dependent DFT (TD-DFT) calculated spectrum. The sign of the Cotton effects is diagnostic of the absolute configuration. |
Advanced Methodologies and Future Research Directions in Oxazolidin 2 One Chemistry
Integration of (R)-4-(4-Chlorophenyl)oxazolidin-2-one with Modern Synthetic Techniques
The evolution of synthetic chemistry has spurred the development of techniques that enhance efficiency, product purification, and catalyst/reagent recyclability. The integration of this compound with these modern methods, such as polymer-supported and fluorous synthesis, represents a significant step forward in sustainable and practical asymmetric synthesis.
Polymer-Supported Chiral Auxiliary Strategies
The immobilization of chiral auxiliaries on solid supports is a well-established strategy to simplify product purification and enable the recovery and reuse of the valuable chiral controller. While specific studies detailing the immobilization of this compound are not extensively documented, the general principles and methodologies applied to other Evans-type auxiliaries provide a clear blueprint for its application.
Typically, an oxazolidinone with a suitable functional handle, often a hydroxyl group, is attached to a polymer resin, such as Merrifield's resin. nih.govbath.ac.uk For instance, a protocol for the solid-phase synthesis using (S)-4-(4-hydroxybenzyl)-oxazolidin-2-one has been detailed, demonstrating the feasibility of this approach. nih.govbath.ac.uk This polymer-bound auxiliary can then be acylated and subjected to various asymmetric reactions, such as aldol (B89426) additions, alkylations, and cycloadditions. The product remains attached to the resin, allowing for purification by simple filtration and washing, while the chiral auxiliary can be cleaved and regenerated for subsequent use. The use of IRORI Kan resin capsules can further protect the polymer support from mechanical degradation, facilitating multiple reaction cycles. nih.govbath.ac.uk
Table 1: Representative Polymer-Supported Asymmetric Aldol Reaction
| Entry | Aldehyde | Product | Diastereomeric Ratio (syn:anti) |
|---|---|---|---|
| 1 | Isobutyraldehyde | Chiral β-hydroxy acid | >95:5 |
| 2 | Benzaldehyde | Chiral β-hydroxy lactone | >95:5 |
Data is generalized from protocols for similar polymer-supported oxazolidinones. nih.govbath.ac.uk
Fluorous Synthesis Approaches
Fluorous synthesis offers another powerful strategy for the separation and recovery of chiral auxiliaries. This technique involves the attachment of a perfluoroalkyl "ponytail" to the chiral auxiliary. The resulting fluorous-tagged molecule exhibits unique solubility properties, allowing for its selective separation from non-fluorinated reaction components using fluorous solid-phase extraction (F-SPE) or liquid-liquid extraction with a fluorous solvent.
While direct examples of fluorous-tagged this compound are not prevalent in the reviewed literature, the synthesis of other fluorous oxazolidinone chiral auxiliaries from readily available α-amino acids has been successfully demonstrated. These fluorous auxiliaries have been shown to perform comparably to their non-fluorous counterparts in terms of yield and stereoselectivity in reactions like aldol additions, while significantly simplifying product isolation and auxiliary recovery.
Table 2: Comparison of a Generic Fluorous vs. Non-Fluorous Oxazolidinone in an Asymmetric Aldol Reaction
| Auxiliary Type | Diastereoselectivity (syn:anti) | Yield (%) | Recovery of Auxiliary (%) |
|---|---|---|---|
| Non-Fluorous | 98:2 | 85 | ~80-90 (via chromatography) |
| Fluorous | 97:3 | 82 | >95 (via F-SPE) |
Illustrative data based on findings for other fluorous oxazolidinone auxiliaries.
Role as Building Blocks in Complex Molecular Architectures
Beyond its role as a transient director of stereochemistry, this compound can be incorporated as a permanent structural element in the final molecule. Its rigid framework and defined stereochemistry make it an invaluable building block for the synthesis of complex and biologically active compounds.
Synthesis of Enantiomerically Pure Precursors for Larger Scaffolds
The oxazolidinone ring system is a common motif in a variety of pharmaceuticals and natural products. nih.govrsc.org The use of this compound allows for the direct and stereocontrolled synthesis of enantiomerically pure precursors that can be further elaborated into more complex molecular architectures. For example, the asymmetric alkylation of N-acylated this compound can generate a new stereocenter with high diastereoselectivity. Subsequent removal of the acyl group and further functionalization can lead to a diverse range of chiral building blocks.
A notable application is in the synthesis of non-proteinogenic amino acids and their derivatives, which are crucial components of many pharmaceutical agents. The predictable stereochemical outcome of reactions employing this auxiliary makes it a reliable tool in the early stages of drug discovery and development. rsc.org
Applications in the Asymmetric Construction of Carbon Skeletons
The construction of complex carbon skeletons with precise stereochemical control is a central challenge in organic synthesis. This compound has proven to be an effective chiral auxiliary in a variety of carbon-carbon bond-forming reactions, enabling the asymmetric construction of intricate molecular frameworks.
One of the most powerful applications is in asymmetric aldol reactions, where the chiral auxiliary directs the formation of new stereocenters with high levels of diastereoselectivity. nih.gov For instance, the reaction of a titanium enolate of an N-acyl derivative of this compound with an aldehyde will preferentially form the syn-aldol adduct. This methodology has been a cornerstone in the total synthesis of numerous natural products.
Table 3: Diastereoselective Alkylation of N-Acyl-(R)-4-(4-Chlorophenyl)oxazolidin-2-one
| Electrophile | Product | Diastereomeric Ratio |
|---|---|---|
| Benzyl bromide | α-Benzylated carbonyl compound | >98:2 |
| Methyl iodide | α-Methylated carbonyl compound | >97:3 |
Expected outcomes based on established reactivity of similar Evans auxiliaries. rsc.org
Emerging Applications Beyond Traditional Auxiliary Roles
While the primary utility of this compound has been as a chiral auxiliary, the inherent biological activity of the oxazolidinone scaffold itself opens up new avenues for its application. The oxazolidinone ring is a key pharmacophore in a class of antibiotics, with linezolid (B1675486) being a prominent example. This suggests that derivatives of this compound could be explored as potential therapeutic agents in their own right.
Furthermore, the unique electronic and steric properties conferred by the 4-chlorophenyl substituent may lead to novel applications in areas such as organocatalysis, where the oxazolidinone framework could act as a chiral ligand or catalyst scaffold. The development of new reactions where the oxazolidinone moiety is not removed but rather serves a crucial role in the final product's function is an active area of research. As our understanding of molecular recognition and catalysis deepens, the potential for this compound to be employed in innovative ways will undoubtedly continue to grow.
Development as Organocatalysts in Enantioselective Processes
The development of small organic molecules as catalysts for enantioselective reactions has revolutionized asymmetric synthesis. Chiral oxazolidinones, such as this compound, possess inherent structural features that make them attractive candidates for organocatalyst design. The rigid five-membered ring presents a well-defined stereochemical environment, while the embedded functional groups offer sites for non-covalent interactions crucial for catalytic activation.
The core structure contains a hydrogen bond donor (the N-H group) and a Lewis basic carbonyl group (C=O), which can also function as a hydrogen bond acceptor. These functionalities allow for the activation of substrates through hydrogen bonding, a common mechanism in many organocatalytic processes. While the primary application of chiral oxazolidinones remains as auxiliaries that covalently and temporarily attach to a substrate to direct a reaction, their potential for direct, non-covalent organocatalysis is an emerging area of interest.
The this compound scaffold can be incorporated into more complex catalyst structures, such as bifunctional catalysts bearing an additional acidic or basic moiety. In such designs, the oxazolidinone core serves to establish the chiral environment necessary for enantioselection. For instance, derivatization at the nitrogen atom can tether the oxazolidinone to other catalytically active groups, creating a multifunctional system capable of orienting two different substrates simultaneously. Research into enantioselective organocatalytic [4+2] cycloadditions and other C-C bond-forming reactions continually explores new catalyst scaffolds, and the principles of hydrogen-bonding and steric shielding offered by the oxazolidinone framework are highly relevant. mdpi.comnih.gov
| Catalyst Type | Potential Role of Oxazolidinone Core | Example Reaction Class | Mode of Substrate Activation |
|---|---|---|---|
| Hydrogen-Bonding Catalyst | Provides N-H donor and C=O acceptor sites | Diels-Alder Reaction | Activation of dienophile via hydrogen bonding |
| Bifunctional Catalyst (with tethered acid/base) | Chiral backbone providing steric hindrance | Michael Addition | Simultaneous activation of nucleophile and electrophile |
| Phase-Transfer Catalyst (after N-quaternization) | Forms a chiral cation | Asymmetric Alkylation | Formation of a chiral ion pair with the anionic nucleophile |
Incorporation into Foldamers and Other Supramolecular Structures
Foldamers are synthetic oligomers that adopt well-defined, folded secondary structures, mimicking biological molecules like peptides and nucleic acids. The design of these structures relies on building blocks that have strong conformational preferences and can participate in predictable non-covalent interactions. Chiral oxazolidin-2-ones are excellent candidates for such building blocks due to their conformational rigidity and defined stereochemistry.
A critical factor in the supramolecular assembly of oxazolidin-2-ones is their chirality. Crystallographic studies have revealed that enantiopure oxazolidinone derivatives predominantly form infinite linear chains in the solid state, stabilized by intermolecular N-H···O=C hydrogen bonds. In contrast, racemic mixtures tend to form closed-ring, centrosymmetric dimers. This chirality-dependent assembly provides a powerful tool for designing higher-order structures.
The this compound molecule is particularly well-suited for incorporation into supramolecular structures for two main reasons:
Hydrogen Bonding : As an enantiopure compound, it can form the predictable linear chain motif, which can serve as the backbone for more complex, one-dimensional materials.
π-π Stacking : The 4-chlorophenyl substituent provides a site for aromatic π-π stacking interactions, which can act as an orthogonal organizing force to direct the assembly of the hydrogen-bonded chains into sheets or bundles, leading to the formation of fibers, gels, or crystalline materials.
By synthesizing oligomers or polymers containing the this compound unit, researchers can design novel foldamers with predictable helical or sheet-like conformations, potentially leading to new materials with unique photophysical properties or applications in chiral recognition.
| Crystal Type | Predominant Supramolecular Motif | Primary Intermolecular Interaction | Resulting Structure |
|---|---|---|---|
| Enantiopure (e.g., all-R) | Linear Chain | N-H···O=C Hydrogen Bonds | 1D polymer-like chains |
| Racemic (R/S mixture) | Closed Ring Dimer | N-H···O=C Hydrogen Bonds | Centrosymmetric discrete dimers |
Synergistic Experimental and Computational Approaches in Reaction Design and Optimization
The integration of computational chemistry with experimental synthesis has become an indispensable strategy for modern reaction development. This synergistic approach allows for a deeper understanding of reaction mechanisms, rationalization of stereochemical outcomes, and the predictive design of new catalysts and processes. For reactions involving this compound, this combined methodology is crucial for optimizing its synthesis and exploring its reactivity.
Computational tools, particularly Density Functional Theory (DFT), can be employed to:
Elucidate Reaction Mechanisms : By mapping the entire reaction energy profile, including intermediates and transition states, DFT calculations can identify the rate-determining step and pathways leading to side products. For instance, in the synthesis of chiral oxazolidinones, computational studies can clarify the energetics of different cyclization pathways. nih.gov
Predict Enantioselectivity : The origins of stereocontrol can be modeled by calculating the energies of the diastereomeric transition states that lead to the different enantiomers of the product. The energy difference between these transition states can be correlated with the experimentally observed enantiomeric excess (ee).
Guide Catalyst Design : Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a catalyst or substrate with experimental outcomes. nih.gov This allows for the in silico screening of new derivatives to identify candidates with potentially improved performance before committing to laboratory synthesis.
The experimental component is essential for validating the computational predictions. Laboratory experiments provide real-world data on yields, reaction rates, and stereoselectivity, which are used to refine the computational models. This iterative cycle of prediction and validation accelerates the optimization process significantly. For example, a computational model might predict that a specific solvent will favor a desired transition state; this hypothesis can then be quickly tested experimentally. Recent studies on oxazolidinone synthesis and reactivity have successfully used this combined approach to design new antibacterial agents and understand complex reaction cascades. nih.govnih.gov
| Phase | Computational Task (Prediction) | Experimental Task (Validation) |
|---|---|---|
| 1. Feasibility | Calculate overall reaction thermodynamics (ΔG) to confirm viability. | Run initial screening reactions to confirm product formation. |
| 2. Mechanism | Model transition states for competing pathways to identify the lowest energy route. | Conduct kinetic studies and isolate intermediates to verify the proposed mechanism. |
| 3. Selectivity | Calculate energy difference (ΔΔG‡) between diastereomeric transition states to predict enantiomeric ratio (er). | Measure the enantiomeric excess (ee) of the product via chiral HPLC. |
| 4. Optimization | Model the effect of catalyst/substrate modifications on transition state energies. | Synthesize and test modified catalysts or substrates to improve yield and selectivity. |
Q & A
Basic Research Question
- X-ray crystallography : Single-crystal analysis using SHELX or WinGX confirms absolute configuration and bond parameters. For example, torsion angles of the chlorophenyl group can be resolved to < 0.01 Å precision .
- NMR spectroscopy : - and -NMR identify substituent effects (e.g., deshielding of protons near the oxazolidinone ring) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) distinguishes isotopic patterns for Cl-containing fragments .
How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Advanced Research Question
- Comparative bioassays : Standardize testing conditions (e.g., cell lines, concentration ranges) to isolate stereochemical effects .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., methoxy instead of chloro) to correlate activity with electronic effects .
- Meta-analysis : Cross-reference pharmacological data across databases (e.g., PubChem, excluding unreliable sources) to identify outliers .
What computational strategies are recommended for studying the stereoelectronic effects of the 4-chlorophenyl group in this compound?
Advanced Research Question
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to assess electron-withdrawing effects of the Cl group .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using crystallographic data from SHELX-refined structures .
- Conformational analysis : Compare computed vs. experimental torsional angles (e.g., using ORTEP-3 ) to validate force fields .
What are the common impurities encountered during the synthesis of this compound, and how are they identified and quantified?
Basic Research Question
Reference standards (e.g., pharmacopeial grade) ensure method validation .
How does the configuration at the 4-position of the oxazolidinone ring influence the compound's reactivity in asymmetric catalysis?
Advanced Research Question
- Steric effects : The (R)-configuration directs nucleophilic attacks to the Re face, enabling enantioselective alkylations .
- Transition-state stabilization : Hydrogen bonding between the oxazolidinone carbonyl and substrates (e.g., enolates) lowers activation energy .
- Case study : In Evans auxiliaries, the 4-substituent’s bulkiness dictates diastereoselectivity in aldol reactions (>20:1 dr reported) .
What are the best practices for resolving crystallographic disorder in this compound structures?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
